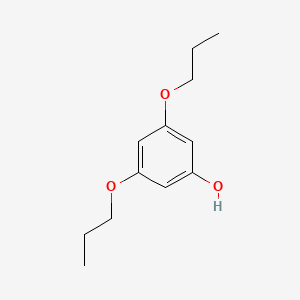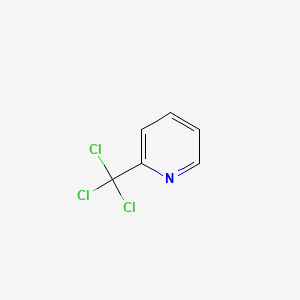
2,5-Dihydro-1-methylpyrrole
Descripción general
Descripción
2,5-Dihydro-1-methylpyrrole is a chemical compound with the molecular formula C5H9N . It has an average mass of 83.132 Da and a monoisotopic mass of 83.073502 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Dihydro-1-methylpyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The molecular weight of this compound is 83.1317 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2,5-Dihydro-1-methylpyrrole Applications
Drug Discovery: 2,5-Dihydro-1-methylpyrrole derivatives are pivotal in the synthesis of various therapeutically active compounds. Their structural motif is found in drugs with diverse pharmacological activities, including fungicides, antibiotics, and anti-inflammatory medications. They also play a role in cholesterol-reducing and antitumor agents, showcasing their versatility in drug design and development .
Material Science: In material science, pyrrole derivatives contribute to the development of advanced materials. Their unique chemical properties enable them to be used in creating conductive polymers and other innovative materials that have applications in electronics and nanotechnology.
Catalysis: Pyrrole compounds are utilized in catalysis, particularly in reactions that form new chemical bonds or facilitate the transformation of molecules. Their involvement in catalytic processes can lead to more efficient and sustainable chemical production methods.
Synthesis Pathways: Modern synthetic pathways for pyrrole derivatives often involve metals, nanomaterials, and complex heterogeneous catalyzed methods. These pathways are crucial for producing pyrrole derivatives on a large scale for industrial and research applications.
Medicinal Chemistry: The pyrrole subunit is integral to medicinal hetero-aromatics, with applications extending to HIV treatment by inhibiting reverse transcriptase and cellular DNA polymerases protein kinases. This highlights the compound’s potential in addressing global health challenges .
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVYPIQETPWLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203949 | |
| Record name | 2,5-Dihydro-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554-15-4 | |
| Record name | 2,5-Dihydro-1-methylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydro-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDRO-1-METHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40B34093RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





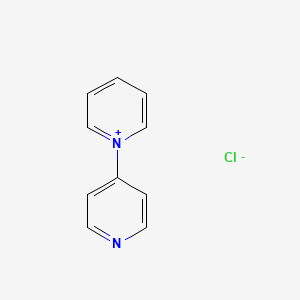
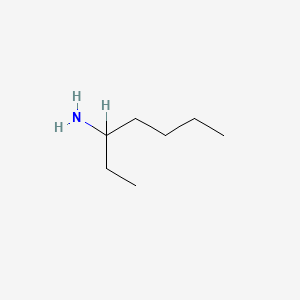
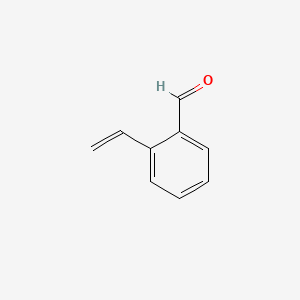
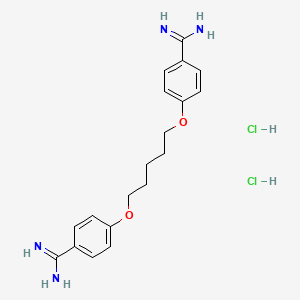

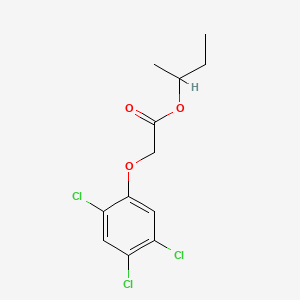



amino]phenyl]-](/img/structure/B1595035.png)
